Cas no 868977-05-3 (N-5-({(2,5-dimethoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3,4-dimethylbenzamide)

N-5-({(2,5-dimethoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3,4-dimethylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- N-5-({(2,5-dimethoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3,4-dimethylbenzamide
- N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide
- F1838-3712
- N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide
- 868977-05-3
- N-[5-({[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-3,4-DIMETHYLBENZAMIDE
- AKOS024268794
-
- Inchi: 1S/C21H22N4O4S2/c1-12-5-6-14(9-13(12)2)19(27)23-20-24-25-21(31-20)30-11-18(26)22-16-10-15(28-3)7-8-17(16)29-4/h5-10H,11H2,1-4H3,(H,22,26)(H,23,24,27)
- InChI Key: ZMOHQELDJTZDJJ-UHFFFAOYSA-N
- SMILES: S(C1=NN=C(NC(C2C=CC(C)=C(C)C=2)=O)S1)CC(NC1C=C(C=CC=1OC)OC)=O
Computed Properties
- Exact Mass: 458.10824754g/mol
- Monoisotopic Mass: 458.10824754g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 31
- Rotatable Bond Count: 8
- Complexity: 614
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 156Ų
- XLogP3: 4
N-5-({(2,5-dimethoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3,4-dimethylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1838-3712-10μmol |
N-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide |
868977-05-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1838-3712-25mg |
N-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide |
868977-05-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1838-3712-20mg |
N-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide |
868977-05-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1838-3712-30mg |
N-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide |
868977-05-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1838-3712-50mg |
N-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide |
868977-05-3 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1838-3712-2mg |
N-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide |
868977-05-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1838-3712-20μmol |
N-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide |
868977-05-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1838-3712-5mg |
N-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide |
868977-05-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1838-3712-2μmol |
N-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide |
868977-05-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1838-3712-1mg |
N-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide |
868977-05-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
N-5-({(2,5-dimethoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3,4-dimethylbenzamide Related Literature
-
J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
-
Waduge Indika S. Galpothdeniya,Frank R. Fronczek,Mingyan Cong,Nimisha Bhattarai,Noureen Siraj,Isiah M. Warner J. Mater. Chem. B, 2016,4, 1414-1422
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
Additional information on N-5-({(2,5-dimethoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3,4-dimethylbenzamide
Introduction to N-5-({(2,5-dimethoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3,4-dimethylbenzamide (CAS No. 868977-05-3)
N-5-({(2,5-dimethoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3,4-dimethylbenzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 868977-05-3, belongs to a class of molecules that exhibit promising properties for further development in medicinal chemistry. The intricate molecular architecture of this compound incorporates several key functional groups that contribute to its reactivity and interaction with biological targets.
The core structure of N-5-({(2,5-dimethoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3,4-dimethylbenzamide is characterized by the presence of a thiadiazole ring system, which is a well-known pharmacophore in drug discovery. Thiadiazole derivatives have been extensively studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The inclusion of a sulfanyl group in the molecular framework further enhances the compound's potential to interact with biological macromolecules.
One of the most striking features of this compound is the presence of a carbamoylmethyl sulfanyl moiety attached to the 2-position of the thiadiazole ring. This functional group not only contributes to the compound's complexity but also opens up numerous possibilities for further chemical modifications and derivatization. The dimethoxyphenyl group appended to the carbamoylmethyl sulfanyl moiety adds another layer of structural complexity and may influence the compound's solubility, bioavailability, and overall pharmacokinetic profile.
The 3,4-dimethylbenzamide moiety at the end of the molecular chain provides additional interactions with biological targets through hydrogen bonding and hydrophobic interactions. This part of the molecule is particularly interesting from a pharmacological standpoint, as it can be tailored to optimize binding affinity and selectivity. Recent studies have shown that benzamide derivatives exhibit a wide range of biological activities, making them valuable candidates for drug development.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of complex molecules like N-5-({(2,5-dimethoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3,4-dimethylbenzamide with biological targets. These computational studies have provided valuable insights into how the various functional groups within the molecule contribute to its overall activity. For instance, simulations have indicated that the thiadiazole ring system and sulfanyl group are critical for binding to certain enzymes and receptors.
In addition to computational studies, experimental investigations have been conducted to evaluate the biological activity of N-5-({(2,5-dimethoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3,4-dimethylbenzamide. Initial assays have shown promising results in terms of antimicrobial activity against various bacterial strains. The presence of multiple functional groups suggests that this compound may interact with bacterial enzymes or cell wall components, leading to inhibitory effects.
The dimethoxyphenyl group has been identified as a key factor in modulating the biological activity of this compound. Studies have demonstrated that aromatic rings with methoxy substituents can enhance binding affinity by participating in π-stacking interactions and hydrophobic effects. These interactions are particularly important in protein-ligand binding scenarios and can significantly influence the efficacy of drug candidates.
Furthermore, the 3,4-dimethylbenzamide moiety has been found to contribute to the compound's solubility and bioavailability. Molecules with amide groups often exhibit good solubility in water-based environments due to their ability to form hydrogen bonds. This property is crucial for drug development as it ensures that the compound can be effectively absorbed and distributed within the body.
The synthesis of N-5-({(2,5-dimethoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3,4-dimethylbenzamide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful control of reaction conditions and purification techniques to ensure high yield and purity. Advanced synthetic methodologies have been employed to construct the complex molecular framework efficiently.
The role of catalysts and ligands in facilitating key reactions has been extensively studied. Transition metal catalysts have been particularly useful in constructing carbon-carbon bonds and functional group transformations. These catalysts not only improve reaction efficiency but also enable access to novel molecular structures that might be difficult or impossible to achieve through traditional synthetic methods.
The development of green chemistry principles has also influenced the synthesis of this compound. Researchers are increasingly focusing on environmentally friendly synthetic routes that minimize waste and hazardous byproducts. Solvent-free reactions and catalytic methods have been explored as alternatives to traditional organic synthesis approaches.
In conclusion,N-5-{((2,5-dimethoxyphenyl)carbamoylmethyl)sulfanyl)-1,3,4-thiadiazol--2--y--3,4--dimethylbenzamide (CAS No.868977--05--3) is a structurally complex organic compound with significant potential for further development in pharmaceutical chemistry.The presence of multiple functional groups,including thiadiazole,sulfanyl,carbamoylmethyl,dimethoxyphenyl,and 3,4--dimethylbenzamide moieties,contributes to its unique properties.Recent studies have highlighted its promising biological activities,particularly against microbial pathogens.Advances in computational chemistry and synthetic organic chemistry continue to enhance our understanding and manipulation of this compound.Further research is warranted to fully explore its therapeutic potential.
868977-05-3 (N-5-({(2,5-dimethoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3,4-dimethylbenzamide) Related Products
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)




